Papuamine
Overview
Description
Papuamine is a pentacyclic alkaloid that was originally isolated from marine sponges of the genus Haliclona . It has shown antifungal and antimycobacterial activity . It has also been identified as a potential mitochondria-targeting anticancer agent .
Synthesis Analysis
The total synthesis of Papuamine has been achieved through various methods. One approach utilized a novel pericyclic imino ene reaction . Starting from readily available enantiomerically pure acid ester, allenyl silane N-benzyl imines were generated in situ from aldehydes. These imines underwent concerted stereospecific imino ene reactions to afford silyl acetylenes in high yields . Another approach completed the total synthesis of (+)-papuamine using an intramolecular Pd 0 catalysed (Stille) coupling reaction to close the central diazadiene macrocycle unit .
Molecular Structure Analysis
Papuamine has a molecular formula of C25H40N2 and an average mass of 368.599 Da . The compound has a C2-symmetric structure .
Chemical Reactions Analysis
The key feature of the synthesis of Papuamine includes the development and subsequent implementation of a novel pericyclic imino ene reaction . These imines undergo concerted stereospecific imino ene reactions to afford silyl acetylenes in high yields .
Physical And Chemical Properties Analysis
Papuamine is a pentacyclic alkaloid with antifungal and antimycobacterial activity . It has a C2-symmetric structure and a molecular formula of C25H40N2 .
Scientific Research Applications
Antifungal and Antimycobacterial Activities
Papuamine, isolated from the marine sponge Haliclona sp., has demonstrated significant antifungal and antimycobacterial properties. A study by Fujimoto et al. (2019) explored its cytotoxicity and induction of apoptosis in MCF7 breast cancer cells, attributing these effects to the induction of autophagy. Additionally, Barker et al. (2007) developed a novel screening method for antimycobacterial agents using Mycobacterium marinum and identified papuamine as a promising lead for developing new antimycobacterial agents (Fujimoto et al., 2019) (Barker et al., 2007).
Cytotoxic Effects on Cancer Cells
Papuamine has shown potent cytotoxic effects against various human cancer cell lines. Kanno et al. (2013) reported its mechanism of action in MCF-7 human breast cancer cells, including the induction of autophagy, mitochondrial damage, and activation of JNK. Furthermore, studies have highlighted its ability to inhibit cell proliferation in several human cancer cell lines, including breast, prostate, and colon cancer cells (Kanno et al., 2013) (Yamazaki et al., 2013).
Mitochondrial Dysfunction in Cancer Cells
Min et al. (2020) identified papuamine as a mitochondria-targeting anticancer agent. Their research demonstrated that papuamine inhibits the viability and ATP production of non-small cell lung cancer cells by causing mitochondrial dysfunction, which leads to apoptosis (Min et al., 2020).
Synthesis and Structural Studies
McDermott et al. (1996) and Barrett et al. (1996) have conducted total syntheses of papuamine, contributing to the understanding of its chemical structure and potential for medicinal applications. These syntheses offer insights into the compound's complex molecular structure, which is crucial for its biological activities (McDermott et al., 1996) (Barrett et al., 1996).
Combinatorial Effects with Chemotherapeutic Agents
Kanno et al. (2014) explored the combined effect of papuamine with doxorubicin in human breast cancer MCF-7 cells. The study suggests that papuamine may enhance the efficacy of doxorubicin chemotherapy through mechanisms involving JNK activation (Kanno et al., 2014).
Mechanism of Action
Papuamine has been found to inhibit the viability and ATP production of non-small cell lung cancer (NSCLC) cells . It depletes intracellular ATP by causing mitochondrial dysfunction, as indicated by the loss of the mitochondrial membrane potential and increased mitochondrial superoxide generation . Papuamine significantly inhibits the viability and colony formation of NSCLC cells by inducing apoptosis .
Safety and Hazards
properties
IUPAC Name |
(1S,2E,4E,6S,7R,12S,14R,20R,22S,27R)-15,19-diazapentacyclo[18.7.0.06,14.07,12.022,27]heptacosa-2,4-diene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H40N2/c1-3-10-20-18(8-1)16-24-22(20)12-5-6-13-23-21-11-4-2-9-19(21)17-25(23)27-15-7-14-26-24/h5-6,12-13,18-27H,1-4,7-11,14-17H2/b12-5+,13-6+/t18-,19-,20+,21+,22-,23-,24+,25+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKTFUNZCYRUILZ-XVMYYXKMSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2C(C1)CC3C2C=CC=CC4C5CCCCC5CC4NCCCN3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@@H]2[C@H]([C@H]\3[C@@H](C2)NCCCN[C@H]4[C@H]([C@H]5[C@H](C4)CCCC5)/C=C/C=C3)CC1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H40N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301019061 | |
Record name | Papuamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301019061 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
368.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Papuamine | |
CAS RN |
112455-84-2 | |
Record name | Papuamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=112455-84-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Papuamine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0112455842 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Papuamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301019061 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | PAPUAMINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6695RBD96K | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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